1-(4-{2-[(3-chlorophenyl)amino]-2-oxoethoxy}phenyl)-N-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide
Overview
Description
1-(4-{2-[(3-chlorophenyl)amino]-2-oxoethoxy}phenyl)-N-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a chlorophenyl group, and an oxoethoxyphenyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{2-[(3-chlorophenyl)amino]-2-oxoethoxy}phenyl)-N-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the chlorophenyl group, and the attachment of the oxoethoxyphenyl moiety. Common synthetic routes may include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chlorophenyl Group: This step may involve nucleophilic substitution reactions using chlorinated aromatic compounds.
Attachment of the Oxoethoxyphenyl Moiety: This can be accomplished through etherification reactions using suitable phenolic and ethoxy precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-{2-[(3-chlorophenyl)amino]-2-oxoethoxy}phenyl)-N-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(4-{2-[(3-chlorophenyl)amino]-2-oxoethoxy}phenyl)-N-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Researchers may investigate its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: The compound can be utilized in the development of new materials or as a precursor for industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-{2-[(3-chlorophenyl)amino]-2-oxoethoxy}phenyl)-N-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may bind to specific enzymes, receptors, or proteins, altering their activity.
Pathways Involved: It may influence various biochemical pathways, such as signal transduction, metabolic processes, or gene expression.
Comparison with Similar Compounds
Similar Compounds
1-(4-{2-[(3-chlorophenyl)amino]-2-oxoethoxy}phenyl)-N-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide: shares structural similarities with other compounds containing pyrrolidine rings, chlorophenyl groups, or oxoethoxyphenyl moieties.
Uniqueness
Structural Features: The unique combination of functional groups in this compound distinguishes it from other similar molecules.
Biological Activity: Its specific interactions with molecular targets may result in unique biological activities, making it a valuable compound for research.
Properties
IUPAC Name |
1-[4-[2-(3-chloroanilino)-2-oxoethoxy]phenyl]-N-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN3O4/c1-15(2)12-25-23(30)16-10-22(29)27(13-16)19-6-8-20(9-7-19)31-14-21(28)26-18-5-3-4-17(24)11-18/h3-9,11,15-16H,10,12-14H2,1-2H3,(H,25,30)(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCPQXOFKPKJKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)OCC(=O)NC3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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